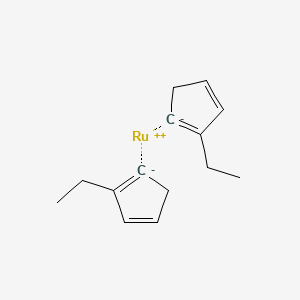
2-Ethylcyclopenta-1,3-diene;ruthenium(2+)
Description
Properties
CAS No. |
32992-96-4 |
|---|---|
Molecular Formula |
C14H18Ru |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-ethylcyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI Key |
XUZWCRWRRXUMJF-UHFFFAOYSA-N |
SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ru+2] |
Canonical SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ru+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylcyclopenta-1,3-diene;ruthenium(2+) can be synthesized through the reaction of cyclopentadienyl with ruthenium(II) chloride in the presence of ethyl ether or toluene. The resulting product is then reacted with ethylaluminum dichloride in tetrahydrofuran to yield bis(ethylcyclopentadienyl)ruthenium(II) .
Industrial Production Methods
In industrial settings, bis(ethylcyclopentadienyl)ruthenium(II) is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclopenta-1,3-diene;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ruthenium dioxide (RuO2) under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state ruthenium complexes.
Substitution: It can participate in ligand substitution reactions where the ethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Major Products
Oxidation: Ruthenium dioxide (RuO2)
Reduction: Lower oxidation state ruthenium complexes
Substitution: Various substituted ruthenium complexes depending on the ligands used
Scientific Research Applications
2-Ethylcyclopenta-1,3-diene;ruthenium(2+) has a wide range of applications in scientific research:
Biology: The compound is explored for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of bis(ethylcyclopentadienyl)ruthenium(II) involves its ability to act as a precursor in atomic layer deposition processes. The compound decomposes under specific conditions to form ruthenium or ruthenium dioxide, which then deposits onto a substrate to form thin films or nanorods . The molecular targets and pathways involved include the interaction of the ruthenium center with various ligands and substrates, facilitating the deposition process .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)ruthenium(II)
- Bis(methylcyclopentadienyl)nickel(II)
- Bis(ethylcyclopentadienyl)nickel(II)
- Bis(ethylcyclopentadienyl)cobalt(II)
Uniqueness
2-Ethylcyclopenta-1,3-diene;ruthenium(2+) is unique due to its specific application in atomic layer deposition processes, which is not as common among its similar compounds. Its ability to form well-aligned ruthenium dioxide nanorods and thin films makes it particularly valuable in the fabrication of electronic and catalytic materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


